molecular formula C7H8Cl6 B14442015 1,2,3,4,5,6-Hexachloro-1-methylcyclohexane CAS No. 73664-24-1

1,2,3,4,5,6-Hexachloro-1-methylcyclohexane

Cat. No.: B14442015
CAS No.: 73664-24-1
M. Wt: 304.8 g/mol
InChI Key: PKACUKWXCDWSHV-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexachloro-1-methylcyclohexane is a polyhalogenated organic compound with the molecular formula C7H9Cl6. It consists of a cyclohexane ring with six chlorine atoms and one methyl group attached to it. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6-Hexachloro-1-methylcyclohexane can be synthesized through the chlorination of 1-methylcyclohexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the cyclohexane ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexachloro-1-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl (OH) or amino (NH2) groups.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of chlorinated cyclohexanones or cyclohexanols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of partially chlorinated cyclohexanes.

    Oxidation: Formation of chlorinated cyclohexanones or cyclohexanols.

Scientific Research Applications

1,2,3,4,5,6-Hexachloro-1-methylcyclohexane has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of halogenation on cyclohexane stability and reactivity.

    Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental persistence.

    Medicine: Explored for its potential use in developing new pharmaceuticals and as a reference compound in toxicological studies.

    Industry: Utilized in the synthesis of other chlorinated compounds and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-hexachloro-1-methylcyclohexane involves its interaction with various molecular targets. The compound’s high chlorine content allows it to interact with biological membranes and proteins, potentially disrupting cellular functions. The exact pathways and molecular targets are still under investigation, but its effects are believed to be related to its ability to interfere with enzyme activity and membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6-Hexachlorocyclohexane: Similar structure but lacks the methyl group.

    1,2,3,4,5,6-Hexachlorocyclohexene: Contains a double bond in the cyclohexane ring.

    1,2,3,4,5,6-Hexachlorocyclohexanol: Contains a hydroxyl group instead of a methyl group.

Uniqueness

1,2,3,4,5,6-Hexachloro-1-methylcyclohexane is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This methyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from other hexachlorocyclohexane derivatives.

Properties

CAS No.

73664-24-1

Molecular Formula

C7H8Cl6

Molecular Weight

304.8 g/mol

IUPAC Name

1,2,3,4,5,6-hexachloro-1-methylcyclohexane

InChI

InChI=1S/C7H8Cl6/c1-7(13)5(11)3(9)2(8)4(10)6(7)12/h2-6H,1H3

InChI Key

PKACUKWXCDWSHV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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